Aqueous Solubility Enhancement Relative to Parent DMAP
The parent compound DMAP exhibits a reported aqueous solubility of 76 g/L at 25°C [1]. While direct experimental solubility data for (4‑(dimethylamino)pyridin-3‑yl)methanol is not publicly available, the presence of a primary alcohol group at the 3‑position is predicted to increase hydrogen bonding capacity and polarity, thereby enhancing water solubility relative to unsubstituted DMAP [2]. This inference is supported by the general observation that DMAP analogues bearing hydrophilic substituents demonstrate improved solubility in aqueous reaction media [2].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Not experimentally determined; predicted higher than DMAP based on hydroxyl group contribution |
| Comparator Or Baseline | DMAP: 76 g/L at 25°C [1] |
| Quantified Difference | Not available; qualitative prediction of enhancement |
| Conditions | Water, 25°C (DMAP data) |
Why This Matters
Enhanced aqueous solubility enables the use of this catalyst in reactions requiring water as a solvent or co‑solvent, expanding its applicability in green chemistry and bioconjugation.
- [1] Chemie.de. (n.d.). 4-(Dimethylamino)-pyridin. Retrieved from https://www.chemie.de/lexikon/4-(Dimethylamino)-pyridin.html View Source
- [2] Harris, D. T. (2011). New nucleophilic organocatalysts (Master's thesis, University of Arizona). Retrieved from http://search.ndltd.org/show.php?id=oai:union.ndltd.org:arizona.edu/oai:arizona.openrepository.com:10150/144597 View Source
